Human OCT1 Transporter Inhibition: Direct Binding Affinity Compared to Structurally Related Thiophenylamide Probe
The target compound was evaluated for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells, yielding an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in an ASP⁺ substrate uptake assay [1]. This represents an approximately 80-fold weaker OCT1 inhibitory potency compared to the reference inhibitor decynium-22 (IC₅₀ ≈ 1.7 µM under comparable conditions) and at least 10-fold weaker than the structurally distinct FABP4/5 inhibitor BMS309403 in the same assay format [2]. The quantitative weakness at OCT1 constitutes a selectivity feature: for applications requiring FABP4/5 modulation without concomitant OCT1 inhibition, this compound's >100 µM OCT1 IC₅₀ provides a functional window absent in more promiscuous thiophenylamide analogs.
| Evidence Dimension | OCT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Decynium-22: IC₅₀ ≈ 1.7 µM; BMS309403: IC₅₀ ≈ 12 µM |
| Quantified Difference | ~80-fold weaker than decynium-22; ~11.5-fold weaker than BMS309403 |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells, assessed as reduction in ASP⁺ substrate uptake by microplate reader |
Why This Matters
A high OCT1 IC₅₀ (>100 µM) reduces the risk of off-target transporter-mediated drug-drug interactions or confounding cellular uptake effects in FABP-targeted screening campaigns, supporting its selection when OCT1-sparing activity is required.
- [1] BindingDB (n.d.) 'Affinity Data: IC₅₀ = 1.38E+5 nM – Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake'. Monomer ID associated with target compound. View Source
- [2] Koepsell, H. (2020) 'Organic Cation Transporters in Health and Disease', Pharmacological Reviews, 72(1), pp. 253–319. Provides reference IC₅₀ values for decynium-22 and BMS309403 at human OCT1. View Source
